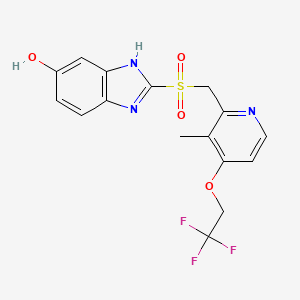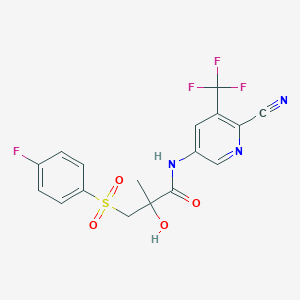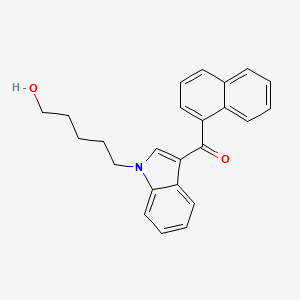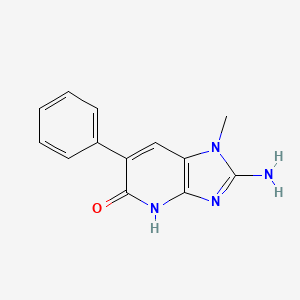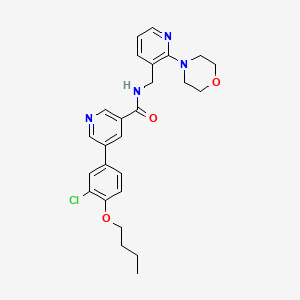
A 887826
Vue d'ensemble
Description
A 887826, également connu sous le nom de 5-(4-butoxy-3-chlorophényl)-N-[[2-(4-morpholinyl)-3-pyridinyl]méthyl]-3-pyridinecarboxamide, est un bloqueur puissant et sélectif des canaux sodiques voltage-dépendants. Il cible spécifiquement le canal sodique Na(v)1.8 avec une valeur de CI50 de 11 nanomolaires. Ce composé est connu pour sa capacité à atténuer l'allodynie tactile neuropathique in vivo, ce qui en fait un outil précieux dans la recherche sur la douleur .
Applications De Recherche Scientifique
A 887826 has several scientific research applications, including:
Pain Research: It is extensively used to study neuropathic pain due to its ability to block Na(v)1.8 sodium channels.
Neuroscience: The compound helps in understanding the role of sodium channels in neuronal excitability and pain signaling.
Pharmacology: this compound serves as a tool to investigate the pharmacological effects of sodium channel blockers.
Drug Development: It is used in the development of new analgesic drugs targeting sodium channels .
Mécanisme D'action
Target of Action
The primary target of A-887826 is the Nav1.8 sodium channel . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . They play a crucial role in the generation and propagation of action potentials in nociceptive neurons .
Mode of Action
A-887826 is a potent and voltage-dependent Nav1.8 sodium channel blocker . It blocks the Nav1.8 channels in a voltage-dependent fashion . Interestingly, A-887826 has a unique property called “reverse use dependence”, whereby inhibition is relieved by repetitive short depolarizations . This effect is much stronger with A-887826 than with other Nav1.8 inhibitors .
Biochemical Pathways
The Nav1.8 channels underlie the firing of action potentials in primary pain-sensing neurons . When these channels are blocked by A-887826, it leads to a reduction in the generation and propagation of nociceptive discharges in peripheral endings of small-diameter axons of the peripheral nervous system . This can alleviate pain, particularly neuropathic pain syndromes .
Result of Action
The blocking of Nav1.8 channels by A-887826 effectively suppresses evoked action potential firing and reversibly suppresses spontaneous firing in small diameter dorsal root ganglion (DRG) neurons . This leads to a significant attenuation of neuropathic tactile allodynia, a type of pain that occurs from a non-painful stimulus like a light touch .
Action Environment
The efficacy of A-887826 can be influenced by physiological conditions such as resting potentials and temperatures . For instance, when studied with physiologic resting potentials and physiologic temperatures, the inhibition of Nav1.8 channels by A-887826 had strong “reverse use dependence” . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse de A 887826 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyridinecarboxamide. Les étapes clés comprennent:
Formation du cycle pyridine: Ceci implique la réaction du 4-butoxy-3-chlorobenzaldéhyde avec des réactifs appropriés pour former le cycle pyridine.
Introduction du groupe morpholine: Le groupe morpholine est introduit par une réaction de substitution nucléophile.
Couplage avec la pyridinecarboxamide: La dernière étape consiste à coupler l'intermédiaire avec la 3-pyridinecarboxamide dans des conditions de réaction spécifiques pour obtenir this compound
Méthodes de Production Industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les points clés à prendre en compte comprennent:
Température et durée de la réaction: Optimisation de ces paramètres pour maximiser le rendement.
Méthodes de purification: Utilisation de techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée
Analyse Des Réactions Chimiques
Types de Réactions
A 887826 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant ainsi les propriétés du composé.
Substitution: Les réactions de substitution nucléophile peuvent introduire différents substituants, ce qui peut potentiellement améliorer son activité
Réactifs et Conditions Courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution: Des réactifs comme l'hydrure de sodium et divers halogénoalcanes sont utilisés pour les réactions de substitution
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun avec des propriétés pharmacologiques potentiellement différentes. Ces dérivés sont souvent étudiés pour comprendre les relations structure-activité .
Applications de la Recherche Scientifique
This compound a plusieurs applications de recherche scientifique, notamment:
Recherche sur la douleur: Il est largement utilisé pour étudier la douleur neuropathique en raison de sa capacité à bloquer les canaux sodiques Na(v)1.8.
Neurosciences: Le composé aide à comprendre le rôle des canaux sodiques dans l'excitabilité neuronale et la signalisation de la douleur.
Pharmacologie: this compound sert d'outil pour étudier les effets pharmacologiques des bloqueurs des canaux sodiques.
Développement de médicaments: Il est utilisé dans le développement de nouveaux médicaments analgésiques ciblant les canaux sodiques .
Mécanisme d'Action
This compound exerce ses effets en bloquant sélectivement les canaux sodiques Na(v)1.8, qui sont principalement exprimés dans les neurones sensoriels de la douleur primaires. Ce blocage inhibe la génération et la propagation des potentiels d'action, réduisant ainsi l'excitabilité neuronale et la signalisation de la douleur. Le composé présente une inhibition dépendante du voltage, ce qui signifie que son effet de blocage est influencé par le potentiel de membrane des neurones .
Comparaison Avec Des Composés Similaires
Composés Similaires
A 803467: Un autre bloqueur des canaux sodiques Na(v)1.8 avec des propriétés similaires mais moins puissant que A 887826.
Tétrodotoxine: Un bloqueur bien connu des canaux sodiques, mais il n'a pas la sélectivité pour les canaux Na(v)1.8.
Ranolazine: Utilisé comme agent anti-angineux, il bloque également les canaux sodiques mais avec une sélectivité différente
Unicité de this compound
This compound se distingue par sa forte puissance et sa sélectivité pour les canaux sodiques Na(v)1.8. Cette sélectivité le rend particulièrement utile dans la recherche sur la douleur, car il cible les neurones sensoriels de la douleur avec des effets minimes sur les autres types de neurones. De plus, son inhibition dépendante du voltage fournit des informations sur le rôle des canaux sodiques dans l'excitabilité neuronale .
Propriétés
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677354 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266212-81-0 | |
| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1266212-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?
A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].
Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?
A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.
- [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.
- [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



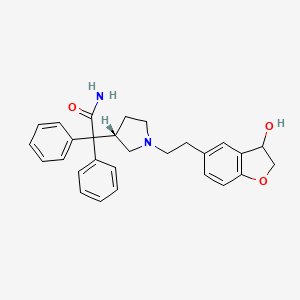

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)





